molecular formula C11H9NO2 B011324 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 101382-53-0

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No. B011324
M. Wt: 187.19 g/mol
InChI Key: ULNTVPBXVATJMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, involves complex reactions. For example, quinoline carbaldehydes have been synthesized through reactions with cyclic active methylene compounds, leading to a variety of derivatives including 3-pyrazolinylquinoline derivatives, verified by spectral data and elemental analyses (Ismail, Mohamed, & Abass, 1997).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized by X-ray crystallography. For instance, complexes of similar quinoline derivatives with Cu(II) showed diverse molecular structures, indicating the flexibility and complexity of these molecules (Ramachandran et al., 2020).

Chemical Reactions and Properties

Quinoline derivatives participate in a range of chemical reactions. For example, Ruthenium(II) complexes containing quinoline-derived ligands have been used as catalysts in dehydrogenative amide synthesis, demonstrating the chemical utility of these compounds (Selvamurugan et al., 2017).

Physical Properties Analysis

The physical properties of quinoline derivatives like 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can be inferred from related compounds. These properties often include high melting points, crystallinity, and distinct spectroscopic features that help in their identification and characterization.

Chemical Properties Analysis

The chemical properties of these compounds are marked by their reactivity towards various reagents, ability to form complexes with metals, and participate in catalytic cycles. Their behavior in reactions such as the Friedlander synthesis further highlights their utility in organic synthesis (Argiropoulos, Deady, & Dorkos, 1991).

Scientific Research Applications

  • Summary of the Application : The compound 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is used in the synthesis of Cu (II) complexes for potential use in cancer treatment . These complexes have shown high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors .
  • Methods of Application or Experimental Procedures : Three new 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones-N-4-substituted pro-ligands and their Cu (II) complexes have been prepared and characterized . The electrochemical behavior of the pro-ligands and of the complexes was investigated .
  • Results or Outcomes : The complexes exhibited a high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors, related to the high cellular uptake . They also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .

Safety And Hazards


  • Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

  • Signal Word : Warning

  • Pictograms : GHS07 (Exclamation mark)

  • Safety Precautions : Handle with care, avoid ingestion, skin contact, and inhalation.


Future Directions

Research avenues for 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde include:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive compound.

  • Derivatives : Explore structural modifications to enhance desired properties.

  • Synthetic Routes : Develop efficient synthetic methods.


Remember that this analysis is based on available information, and further research is crucial for a deeper understanding of this compound’s properties and applications. For more detailed insights, consult relevant peer-reviewed papers12345.


properties

IUPAC Name

6-methyl-2-oxo-1H-quinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-2-3-10-8(4-7)5-9(6-13)11(14)12-10/h2-6H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNTVPBXVATJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358628
Record name 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

CAS RN

101382-53-0
Record name 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Citations

For This Compound
43
Citations
E Ramachandran, V Gandin, R Bertani, P Sgarbossa… - Molecules, 2020 - mdpi.com
Three new 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones-N-4-substituted pro-ligands and their Cu(II) complexes (1, -NH 2 ; 2, -NHMe; 3, -NHEt) have been …
Number of citations: 15 www.mdpi.com
C Elamathi, R Butcher… - Applied Organometallic …, 2019 - Wiley Online Library
A series of copper(II) complexes containing 6‐methyl‐2‐oxo‐1,2‐dihydroquinoline‐3‐carboxaldehyde‐derived Schiff bases have been synthesized and characterised using various …
Number of citations: 11 onlinelibrary.wiley.com
SKA Kumar - Journal of Molecular Structure, 2022 - Elsevier
A newly designed quinoline acrylonitrile probe L was synthesized by reacting 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with benzothiazole-2-acetonitrile and structurally …
Number of citations: 11 www.sciencedirect.com
AV Kurkin, A Altieri, IA Andreev, AK Debnath - JSM Chemistry, 2016 - ncbi.nlm.nih.gov
The 2-oxo-1, 2-dihydroquinoline Chemotype is well represented among screening compound collection. However, the chemical space of 2-oxo-1, 2-dihydroquinoline has not been …
Number of citations: 1 www.ncbi.nlm.nih.gov
C Elamathi, R Butcher… - Applied Organometallic …, 2018 - Wiley Online Library
A new heterocyclic Schiff bases, 6‐methyl/8methyl‐2‐oxo‐1,2‐dihydroquinoline‐3‐carboxaldehyde semicarbazones (H 2 ‐6MOQsc‐H) (H 2 L 1 ) and (H 2 ‐8MOQsc‐H) (H 2 L 2 ) and …
Number of citations: 9 onlinelibrary.wiley.com
H Govender, C Mocktar, HM Kumalo… - … , Sulfur, and Silicon …, 2019 - Taylor & Francis
Fifteen 2-quinolone thiosemicarbazone derivatives of which eleven were new, were synthesized at room temperature. The key intermediate was the quinolone carbaldehyde, from …
Number of citations: 25 www.tandfonline.com
RS Kumar, SKA Kumar, K Vijayakrishna… - … Acta Part A: Molecular …, 2019 - Elsevier
A simple phosphoryl quinolone (L) based sensor has been synthesized for the selective recognition of Lu 3+ by spectrofluorimetric method. In methanol-water (1:1, v/v), the ligand L …
Number of citations: 15 www.sciencedirect.com
S Mukhopadhyay, RS Singh, RP Paitandi… - Dalton …, 2017 - pubs.rsc.org
Synthesis of terpyridyl based ligands 3-([2,2′:6′,2′′-terpyridin]-4′-yl)-7-methoxy-2-(methylthio)-quinolone, (L1); 3-([2,2′:6′,2′′-terpyridin]-4′-yl)-6-methoxyquinolin-2(1H)-…
Number of citations: 35 pubs.rsc.org
M Chioua, E Martinez-Alonso… - Journal of Medicinal …, 2019 - ACS Publications
We describe herein the synthesis and neuroprotective capacity of an array of 31 compounds comprising quinolyloximes, quinolylhydrazones, quinolylimines, QNs, and related …
Number of citations: 31 pubs.acs.org
I Bazine, S Bendjedid, A Boukhari - Archiv der Pharmazie, 2021 - Wiley Online Library
A series of new α‐sulfamidophosphonate/sulfonamidophosphonate (4a–n) and cyclosulfamidophosphonate (5a–d) derivatives containing the quinoline or quinolone moiety was …
Number of citations: 23 onlinelibrary.wiley.com

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